molecular formula C9H8N4O B8292526 2-Amino-5-imidazol-1-ylpyridine-3-carbaldehyde

2-Amino-5-imidazol-1-ylpyridine-3-carbaldehyde

Cat. No.: B8292526
M. Wt: 188.19 g/mol
InChI Key: NJEQBYLYROICBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-imidazol-1-ylpyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-amino-5-imidazol-1-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H8N4O/c10-9-7(5-14)3-8(4-12-9)13-2-1-11-6-13/h1-6H,(H2,10,12)

InChI Key

NJEQBYLYROICBE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=CC(=C(N=C2)N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 mg (1.210 mmol) of 2-amino-5-iodopyridine-3-carbaldehyde and 24 mg (3.629 mmol) of imidazole are dissolved in ml of DMSO in a nitrogen-filled microwave vessel. 51.6 mg (0.363 mmol) of trans-N,N-dimethyl-1,2-cyclohexanediamine, 69.1 mg (0.363 mmol) of copper iodide, 523.8 mg (2.468 mmol) of K3PO4 and 5 ml of toluene is added. The reaction mixture is irradiated with microwaves for 2 hours at 150° C. The reaction mixture is cooled to room temperature, filtered off, and the solvent is removed. Water/ethyl acetate is added to the residue. The organic phase is separated, and the aqueous phase is extracted a further 2× with ethyl acetate. The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed, giving 2-amino-5-imidazol-1-ylpyridine-3-carbaldehyde; HPLC-MS [M+H]+ 189.2.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
51.6 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
523.8 mg
Type
reactant
Reaction Step Two
Quantity
69.1 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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